5-Chloro-6-fluorobenzothiazole molecular weight and formula
5-Chloro-6-fluorobenzothiazole molecular weight and formula
This technical guide details the physicochemical profile, synthesis, and medicinal chemistry applications of 5-Chloro-6-fluorobenzothiazole , a privileged scaffold in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
The 5-chloro-6-fluorobenzothiazole core is a bicyclic heteroaromatic system characterized by a specific halogenation pattern that modulates both lipophilicity and metabolic stability. It is frequently utilized as a bioisostere for indole or purine rings in kinase inhibitors and other small-molecule therapeutics.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 5-Chloro-6-fluoro-1,3-benzothiazole | Core scaffold (unsubstituted at C2) |
| Molecular Formula | C₇H₃ClFNS | |
| Molecular Weight | 187.62 g/mol | Monoisotopic Mass: 186.9659 |
| Common Derivative | 2-Amino-5-chloro-6-fluorobenzothiazole | CAS: 101337-92-2; MW: 202.64 g/mol |
| Key Precursor | 3-Chloro-4-fluoroaniline | CAS: 367-21-5 |
Calculated Physicochemical Properties (Core Scaffold)
| Descriptor | Value | Significance in Drug Design |
| LogP (Octanol/Water) | ~3.1 | The C5-Cl and C6-F substitutions increase lipophilicity compared to unsubstituted benzothiazole (LogP ~2.0), improving membrane permeability. |
| TPSA | 12.89 Ų | Low polar surface area suggests excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors | 0 | (1 donor in the 2-amino derivative) |
| H-Bond Acceptors | 2 | Nitrogen (N3) and Sulfur (S1) can act as weak acceptors. |
| pKa (Conjugate Acid) | ~1.5 | The pyridine-like nitrogen is weakly basic; electron-withdrawing halogens further reduce basicity. |
Part 2: Synthetic Methodologies
The synthesis of 5-chloro-6-fluorobenzothiazole typically proceeds via the Hugerschhoff reaction , involving the oxidative cyclization of an arylthiourea intermediate. This route is preferred for its operational simplicity and access to the 2-amino derivative, which can be further functionalized or deaminated to the core scaffold.
Retrosynthetic Logic & Regioselectivity
The critical challenge in synthesizing this isomer is regiocontrol . Starting from 3-chloro-4-fluoroaniline , cyclization can theoretically occur at two ortho positions:
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Position 2 (C2 of aniline): Sterically hindered by the adjacent Chlorine atom. (Yields 7-chloro isomer).
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Position 6 (C6 of aniline): Sterically unhindered (adjacent to Hydrogen). (Yields 5-chloro isomer).[1][2]
Experimental evidence confirms that cyclization predominantly occurs at the less hindered position, yielding the 5-chloro-6-fluoro isomer.
Experimental Protocol: Synthesis of 2-Amino-5-chloro-6-fluorobenzothiazole
Reagents: 3-Chloro-4-fluoroaniline, Potassium Thiocyanate (KSCN), Bromine (Br₂), Glacial Acetic Acid.
Step-by-Step Methodology:
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Thiourea Formation (In Situ):
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Dissolve 3-chloro-4-fluoroaniline (1.0 eq) and KSCN (4.0 eq) in glacial acetic acid.
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Cool the solution to 0–5 °C in an ice bath.
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Oxidative Cyclization:
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Add Bromine (1.0 eq) in acetic acid dropwise over 30 minutes, maintaining temperature <10 °C.
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Mechanistic Note: Bromine generates an electrophilic sulfenyl bromide intermediate on the thiourea sulfur, which attacks the electron-rich aromatic ring at the unhindered ortho position.
-
-
Reaction Completion:
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Allow the mixture to warm to room temperature and stir for 4–12 hours.
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Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
-
Workup & Purification:
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Pour the reaction mixture into crushed ice/water.
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Neutralize with Ammonium Hydroxide (NH₄OH) to pH ~8 to precipitate the free base.
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Filter the solid, wash with cold water, and dry.
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Recrystallization: Purify using Ethanol or Toluene to obtain the target 2-amino-5-chloro-6-fluorobenzothiazole as a white/pale yellow solid.
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Visualization: Synthesis Pathway
Figure 1: Synthetic route from aniline precursor to benzothiazole scaffold via Hugerschhoff cyclization.
Part 3: Structural Biology & Medicinal Chemistry Utility
The 5-chloro-6-fluoro substitution pattern is not arbitrary; it is a strategic design element in Structure-Activity Relationship (SAR) optimization.
SAR Logic: The Halogen Effect
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Metabolic Blockade (C6-Fluorine):
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The C6 position of benzothiazole is a metabolic "hotspot," prone to oxidative hydroxylation by Cytochrome P450 enzymes.
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Mechanism: Substitution with Fluorine (C-F bond energy ~116 kcal/mol) blocks this metabolic attack, significantly extending the half-life (
) of the drug candidate.
-
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Lipophilic Filling (C5-Chlorine):
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The Chlorine atom at C5 provides steric bulk and lipophilicity.
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Binding Mode: In kinase inhibitors, this Cl often occupies a hydrophobic pocket (e.g., the gatekeeper region), enhancing selectivity against off-target kinases.
-
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Electronic Modulation:
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Both halogens are electron-withdrawing (inductive effect), which lowers the pKa of the benzothiazole nitrogen. This can reduce non-specific binding to acidic proteins and improve oral bioavailability.
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Visualization: SAR Decision Tree
Figure 2: Structure-Activity Relationship (SAR) analysis of the 5-chloro-6-fluorobenzothiazole scaffold.
Part 4: Characterization & Quality Control
To validate the identity of the synthesized 5-chloro-6-fluorobenzothiazole (specifically the 2-amino derivative), the following spectral signatures should be observed.
| Technique | Expected Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ ~7.5 - 8.0 ppm (2H) | Two aromatic singlets (or doublets with small coupling) representing H4 and H7. The lack of ortho-coupling confirms the para-substitution pattern of protons relative to each other (1,4-relationship on the benzene ring). |
| ¹H NMR (DMSO-d₆) | δ ~7.8 - 8.2 ppm (2H, broad) | NH₂ protons (if 2-amino derivative). Disappears with D₂O shake. |
| ¹³C NMR | ~150-170 ppm | C2 (Thiazole carbon). |
| ¹³C NMR | ~110-130 ppm | C-F and C-Cl splitting patterns (doublets) due to ¹⁹F-³¹C coupling. |
| Mass Spectrometry | M+ and M+2 (3:1 ratio) | Characteristic Chlorine isotope pattern. |
References
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Synthesis of 2-aminobenzothiazoles: Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (2021).[3][4] PMC. Link
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Scaffold Applications: Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds. (2024).[5] Journal of Chemical Reviews. Link
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Precursor Data: 3-Chloro-4-fluoroaniline for synthesis. Sigma-Aldrich Product Data.[6] Link
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Reaction Mechanism: Hugerschhoff Reaction. Comprehensive Organic Name Reactions. Link
Sources
- 1. 4-amino-N-(5-chloro-6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzenesulfonamide - CAS号 1191404-01-9 - 摩熵化学 [molaid.com]
- 2. N-(5-chloro-6-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4-phenylbutanamide - CAS号 1416209-97-6 - 摩熵化学 [molaid.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. Buy 2-Amino-5-fluoro-1,3-benzothiazol-6-ol [smolecule.com]
- 6. 3-Chloro-4-fluoroaniline for synthesis 367-21-5 [sigmaaldrich.com]
